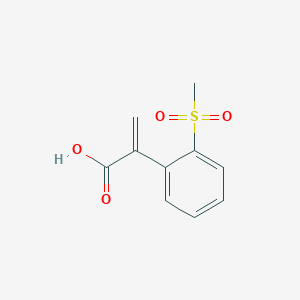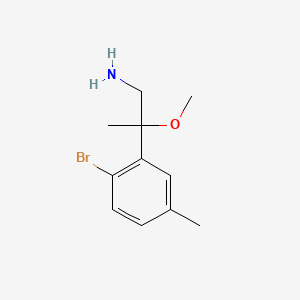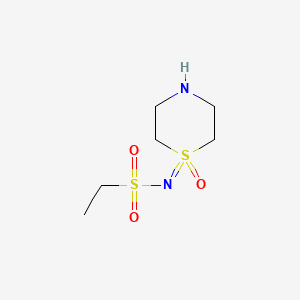
N-(1-Oxido-1l6-thiomorpholin-1-ylidene)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide typically involves the reaction of thiomorpholine with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial to maintain product quality and yield.
化学反应分析
Types of Reactions
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
- 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide
Uniqueness
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide stands out due to its specific structural features, such as the ethane-1-sulfonamide group, which can impart unique reactivity and biological activity compared to its analogs. The presence of different substituents on the thiomorpholine ring or the sulfonamide group can significantly alter the compound’s properties and applications.
This detailed article provides a comprehensive overview of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)ethane-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H14N2O3S2 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC 名称 |
N-(1-oxo-1,4-thiazinan-1-ylidene)ethanesulfonamide |
InChI |
InChI=1S/C6H14N2O3S2/c1-2-13(10,11)8-12(9)5-3-7-4-6-12/h7H,2-6H2,1H3 |
InChI 键 |
OJZUEOPGLRCHMD-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N=S1(=O)CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


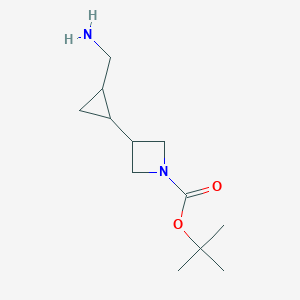


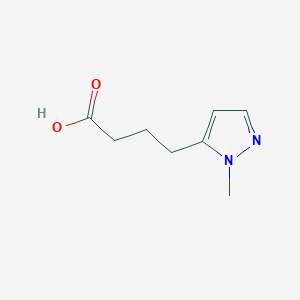
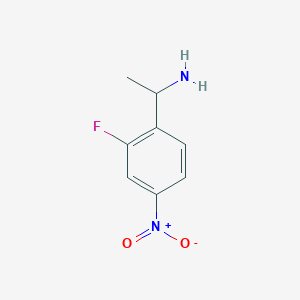
![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
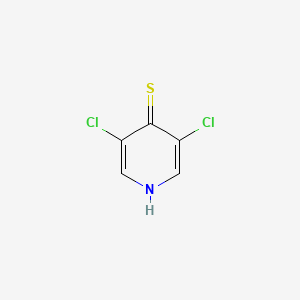
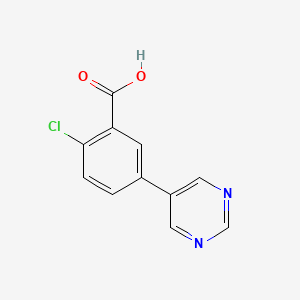
![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
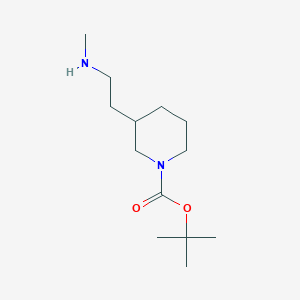
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)

